1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol
Description
1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol (CAS: 2365418-76-2) is a fluorinated aromatic alcohol characterized by a trifluoroethanol group (-CF₃CH₂OH) attached to a substituted phenyl ring. The phenyl ring features bromine at the 5-position, fluorine at the 2-position, and a methoxy group at the 3-position (Figure 1). This compound is typically synthesized via nucleophilic addition or catalytic reduction of the corresponding ketone precursor, with purity reported up to 95% in commercial samples . Its molecular formula is C₉H₇BrF₄O₂, and it has a molecular weight of 307.05 g/mol. The structural complexity and electron-withdrawing substituents make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in enantioselective reactions requiring chiral resolution .
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-16-6-3-4(10)2-5(7(6)11)8(15)9(12,13)14/h2-3,8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIRMOYYUHDAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of specific reagents, catalysts, and solvents under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” is scaled up to meet demand. This involves optimizing the synthetic routes for large-scale production, ensuring consistency and purity of the final product. Industrial production methods may include batch or continuous processes, depending on the requirements and feasibility.
Chemical Reactions Analysis
Types of Reactions: Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
Scientific Research Applications
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” could be explored for its potential therapeutic effects and drug development. Additionally, it has applications in industry, where it may be used in the production of materials, chemicals, and other products.
Mechanism of Action
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” may exhibit distinct properties or activities that set it apart. This comparison helps in understanding the compound’s potential advantages and limitations.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position : Bromine placement (2-, 3-, 4-, or 5-position) and ring type (phenyl vs. pyridyl) significantly alter electronic properties and reactivity. For example, 5-bromo derivatives exhibit steric hindrance in the para position, affecting nucleophilic substitution rates .
- Aromatic System : Pyridyl analogs (e.g., 1-(5-bromopyridin-2-yl)-...) introduce nitrogen-based polarity, enhancing solubility in polar solvents compared to purely phenyl-based analogs .
Physicochemical Properties
- NMR Profiles: 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (3d): ¹H NMR (400 MHz, CDCl₃) δ 7.57–7.33 (m, 4H), 4.98 (dq, J = 4.3, 6.6 Hz, 1H). ¹⁹F NMR δ −79.0 (d, J = 6.6 Hz, 3F) .
- Chromatographic Behavior: Trifluoroethanol derivatives with bulky aryl groups (e.g., 1-(9-anthryl)-...) show tailing in chiral Cd-MOF columns due to hydrogen bonding and steric interactions, whereas simpler analogs (e.g., 1-(4-chlorophenyl)-...) achieve baseline separation (RS = 4.55) .
Biological Activity
1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H7BrF4O2. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
The compound features a trifluoroethanol moiety, which enhances its lipophilicity and stability. The presence of bromine and fluorine atoms contributes to its unique reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrF4O2 |
| Molecular Weight | 303.05 g/mol |
| IUPAC Name | 1-(5-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
| InChI Key | POUVYGVAEPSWMM-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetaldehyde under specific catalytic conditions. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), often utilizing palladium or copper complexes as catalysts.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions may lead to inhibition or modulation of specific biological pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate signaling pathways by interacting with specific receptors.
Case Studies and Research Findings
-
Anticancer Activity:
A study demonstrated that derivatives of similar compounds exhibited significant anticancer properties. For instance, compounds with IC50 values in the low micromolar range showed efficacy against various cancer cell lines, suggesting that 1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol may have comparable effects.Compound Cell Line IC50 (µg/mL) Similar Compound A HCT-116 1.9 Similar Compound B MCF-7 2.3 Reference Drug (Doxorubicin) HCT-116 3.23 -
Antiviral Activity:
Research has indicated that certain derivatives exhibit antiviral properties against Tobacco Mosaic Virus (TMV), with effective concentrations significantly lower than traditional antiviral agents.Compound EC50 (mg/mL) Compound X 287.1 Compound Y 157.6 Ningnanmycin 356.3
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
